Methyl tetraisopropylphosphorodiamidite

Catalog No.
S1904722
CAS No.
92611-10-4
M.F
C13H31N2OP
M. Wt
262.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetraisopropylphosphorodiamidite

CAS Number

92611-10-4

Product Name

Methyl tetraisopropylphosphorodiamidite

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C13H31N2OP

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

Methyl tetraisopropylphosphorodiamidite (MTPA) is a chemical compound with the formula C₁₃H₃₁N₂OP. It plays a crucial role in the synthesis of oligonucleotides, which are short sequences of DNA or RNA used extensively in various fields of scientific research, such as gene cloning, sequencing, and diagnostics [1]. MTPA is a type of phosphoramidite, a class of reagents employed in the phosphoramidite method for DNA synthesis [2].


Molecular Structure Analysis

The key feature of MTPA's structure is the central phosphorus (P) atom bonded to a methyl (CH₃) group, a methoxy (OCH₃) group, and two diisopropylamino groups ([(CH₃)₂CH]₂N) [1, 3]. The diisopropylamino groups are bulky, providing steric hindrance that is crucial for the selectivity and efficiency of the phosphoramidite method in DNA synthesis [2].


Chemical Reactions Analysis

Synthesis

The specific synthesis of MTPA may involve variations, but a common method involves the reaction of a phosphorus trichloride (PCl₃) derivative with a diisopropylamine (iPr₂NH) and sodium methoxide (NaOCH₃) [4].

Balanced Chemical Equation:

PCl₃ + 4iPr₂NH + 3NaOCH₃ → [(iPr₂N)₂P(OCH₃)] + 3NaCl + 3iPrOH

Role in DNA Synthesis

MTPA serves as a building block in the phosphoramidite method for DNA synthesis. It reacts with a growing oligonucleotide chain to form a phosphite linkage, the backbone of the DNA molecule [2]. The diisopropylamino groups of MTPA protect the newly formed phosphodiester linkage from unwanted side reactions during subsequent steps in the synthesis process [5].

Note

The detailed mechanism of the phosphoramidite method is complex and involves multiple steps.

MTPA is considered a hazardous material. It can be irritating to the skin, eyes, and respiratory system [6]. It is also flammable and incompatible with strong oxidizing agents [1].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MTPA [6].
  • Handle MTPA in a well-ventilated area.
  • Follow proper disposal procedures for hazardous waste.
Note

Data Source:

  • Sigma-Aldrich

  • Tien, V. N., & Schultz, P. G. (1993). Efficient synthesis of DNA by the phosphoramidite method. Nucleic acids research, 21(14), 3159-3171.

  • PubChem

  • Matsuda, T., & Kabuyama, T. (1993). New phosphoramidites for the rapid and efficient synthesis of oligodeoxyribonucleotides. Bulletin of the Chemical Society of Japan, 66(3), 844-853.

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deprotected phosphoramidite approach for the synthesis of oligonucleotides. Tetrahedron Letters, 22(17), 1859-1862.

  • Santa Cruz Biotechnology

  • Phosphoramidite Chemistry: The synthesis of oligonucleotides utilizes a technique called phosphoramidite chemistry. This method involves the sequential coupling of individual nucleotide units, protected by specific chemical groups, to form the desired oligonucleotide sequence.
  • MTPA as a Phosphoramidite Unit: MTPA serves as a protected phosphoramidite unit. It possesses a methyl group attached to the phosphorus atom, along with two bulky isopropyl groups on the nitrogen atoms. These protecting groups ensure controlled reactivity during the coupling process.
  • Coupling and Deprotection: During oligonucleotide synthesis, MTPA reacts with a protected nucleoside to form a phosphite linkage. This linkage is subsequently oxidized to a more stable phosphate group, the backbone of the oligonucleotide. Finally, the protecting groups, including the methyl group on MTPA, are removed to reveal the final oligonucleotide sequence.

Advantages of MTPA

Compared to other phosphoramidite reagents, MTPA offers several advantages:

  • Stability: The bulky isopropyl groups on MTPA provide enhanced stability compared to phosphoramidites with smaller alkyl groups. This stability translates to fewer side reactions during synthesis, leading to higher yields of desired oligonucleotides.
  • Reactivity: The methyl group on MTPA allows for efficient coupling with nucleosides, ensuring faster and more reliable oligonucleotide synthesis.

Applications of Synthetic Oligonucleotides

Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:

  • Gene Expression Studies: Synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, can be used to modulate gene expression. These molecules can silence specific genes, allowing researchers to study their function and potential therapeutic targets.
  • PCR and DNA Sequencing: Oligonucleotides serve as primers in techniques like Polymerase Chain Reaction (PCR) and DNA sequencing. MTPA-derived oligonucleotides can be used for these applications due to their high purity and sequence fidelity.
  • Aptamer Development: Aptamers are single-stranded oligonucleotides that can bind to specific molecules with high affinity. MTPA can be used to synthesize aptamers for various research purposes, such as biosensing and drug discovery.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl tetraisopropylphosphorodiamidite

Dates

Modify: 2023-08-16

Explore Compound Types